3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid
Overview
Description
3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid is an organic compound with the molecular formula C18H24O3 It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to a prop-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid typically involves the following steps:
Formation of the Nonyloxy Group: The initial step involves the preparation of the nonyloxy group, which can be achieved by reacting nonanol with an appropriate halogenating agent to form nonyl halide.
Attachment to Phenyl Ring: The nonyl halide is then reacted with a phenol derivative to form 4-(Nonyloxy)phenol.
Formation of Prop-2-ynoic Acid Moiety: The final step involves the coupling of 4-(Nonyloxy)phenol with propargyl bromide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Octyloxy)phenyl]prop-2-ynoic acid
- 3-[4-(Decyloxy)phenyl]prop-2-ynoic acid
- 3-[4-(Hexyloxy)phenyl]prop-2-ynoic acid
Uniqueness
3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid is unique due to its specific nonyloxy group, which imparts distinct physicochemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-nonoxyphenyl)prop-2-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20/h9-10,12-13H,2-8,15H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATDYHPULPASCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C#CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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